molecular formula C23H23N3O4S B11290696 5-amino-1-(3,4-dimethoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3,4-dimethoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11290696
M. Wt: 437.5 g/mol
InChI Key: SHPLBPCTPVPQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolone derivative featuring a 3,4-dimethoxybenzyl group at position 1 and a 4-(4-methoxyphenyl)thiazole moiety at position 2. Its molecular formula is C23H23N3O5S, with a molecular weight of 453.51 g/mol.

The compound’s structure combines electron-rich aromatic systems (methoxyphenyl and dimethoxybenzyl) with a polarizable thiazole ring, which may enhance its binding affinity to biological targets through π-π stacking and hydrogen bonding interactions .

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C23H23N3O4S/c1-28-16-7-5-15(6-8-16)17-13-31-23(25-17)21-18(27)12-26(22(21)24)11-14-4-9-19(29-2)20(10-14)30-3/h4-10,13,24,27H,11-12H2,1-3H3

InChI Key

SHPLBPCTPVPQKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

Biological Activity

5-amino-1-(3,4-dimethoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article discusses its biological activity through various studies, including synthesis methods, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 378.46 g/mol

The structural components include a pyrrolidine ring, a thiazole moiety, and methoxybenzyl substituents, which are believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Study on Cell Lines : In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines such as U-937 and SK-MEL-1. The IC50 values ranged from 5.7 to 12.2 μM, indicating potent activity .
  • Mechanism of Action : The compound induced apoptosis in a time and concentration-dependent manner without affecting tubulin polymerization or CDK activity at concentrations up to 10 μM. This suggests that it may target alternative pathways in cancer cells .

Other Pharmacological Effects

Beyond its anticancer properties, the compound has shown promise in other areas:

  • Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, although detailed mechanisms remain to be elucidated.
  • Antimicrobial Activity : Some derivatives of thiazole compounds have been reported to exhibit antimicrobial properties. However, specific data on this compound's efficacy is limited and requires further investigation .

Synthesis and Evaluation

A detailed synthesis process has been documented where various substitutions on the thiazole ring were explored to optimize biological activity. The synthesis typically involves:

  • Formation of Thiazole Ring : Utilizing appropriate precursors and reagents.
  • Pyrrolidine Ring Construction : Employing cyclization techniques to form the dihydropyrrole structure.
  • Final Coupling Reactions : Attaching the benzyl and methoxy groups through nucleophilic substitutions.

These synthetic routes have been optimized for yield and purity, allowing for extensive biological testing.

Comparative Biological Activity Table

CompoundCell Line TestedIC50 (μM)Mechanism of Action
5-amino-1-(3,4-dimethoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-oneU-9375.7Induces apoptosis
5-amino analog (similar structure)SK-MEL-112.2Alternative pathway targeting

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs with modifications in substituents and heterocyclic cores (Table 1):

Table 1: Key Properties of Target Compound and Analogs
Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors
Target Compound C23H23N3O5S 453.51 3,4-dimethoxybenzyl, 4-methoxyphenylthiazole 1 / 6
5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 885458-16-2) C22H21N3O4S 431.49 3,4-dimethoxyphenylthiazole, 4-methoxyphenyl 1 / 5
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 880447-06-3) C17H13BrN4O 369.20 Benzimidazole, 4-bromophenyl 3 / 3
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 459137-97-4) C17H13FN4O 308.31 Benzimidazole, 4-fluorophenyl 3 / 4

Key Differences and Implications

Electron-Donating vs. Electron-Withdrawing Groups
  • The target compound and CAS 885458-16-2 feature methoxy groups, which are electron-donating. These groups enhance solubility in polar solvents and may improve bioavailability compared to analogs with halogen substituents (e.g., bromo in , fluoro in ).
Heterocyclic Core Modifications
  • Replacing the thiazole ring (target compound) with a benzimidazole () introduces additional hydrogen-bonding sites (N-H groups), which could enhance interactions with biological targets like ATP-binding pockets in kinases .
  • Thiazole-containing compounds (target, ) may exhibit stronger π-π stacking due to the sulfur atom’s polarizability, as predicted by density-functional theory (DFT) studies .
Thermochemical and Electronic Properties
  • DFT calculations (e.g., Becke’s hybrid functional , Colle-Salvetti correlation-energy models ) suggest that methoxy groups stabilize the compound’s electron density distribution, reducing reactivity compared to halogenated analogs.
  • Multiwfn analysis of electron localization functions (ELF) could further clarify differences in charge transfer and aromatic stabilization between analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.